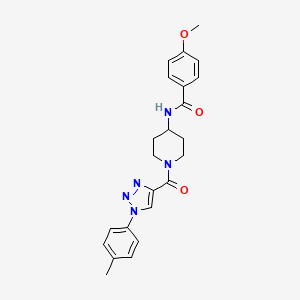
4-methoxy-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxy-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a novel compound known for its unique chemical structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide typically involves the following steps:
Formation of the Triazole Ring: : This is generally achieved through a "click" chemistry approach, where an azide and an alkyne undergo a cycloaddition reaction.
Coupling with Piperidine: : The triazole intermediate is then reacted with piperidine through a nucleophilic substitution reaction.
Attachment of the Benzamide Group: : Finally, the piperidine-triazole compound is coupled with 4-methoxybenzoyl chloride in the presence of a base to form the final compound.
Industrial Production Methods
On an industrial scale, the production of this compound would likely involve optimizing each step for efficiency and yield. Techniques such as continuous flow chemistry and automated synthesis might be employed to streamline the process.
化学反応の分析
Types of Reactions
This compound is known to undergo various types of reactions, including:
Oxidation: : The methoxy group can be oxidized under specific conditions.
Reduction: : The triazole ring may be reduced to form different functional groups.
Substitution: : The piperidine and benzamide groups can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common reagents include KMnO4 or CrO3 under acidic conditions.
Reduction: : Reagents such as LiAlH4 or NaBH4 are typically used.
Substitution: : Conditions vary depending on the specific substituents involved but often involve bases like KOH or NaOH and solvents like methanol or dichloromethane.
Major Products Formed
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield a carboxylic acid derivative, while reduction of the triazole ring could lead to a dihydrotriazole product.
科学的研究の応用
This compound has found applications across various fields of scientific research:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Studied for its potential interactions with biological macromolecules.
Medicine: : Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: : Utilized in the development of novel materials and as a catalyst in certain reactions.
作用機序
The mechanism by which 4-methoxy-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide exerts its effects is primarily through its interaction with specific molecular targets:
Molecular Targets: : It may bind to enzymes or receptors, altering their activity.
Pathways Involved: : The compound may influence various cellular pathways, leading to changes in cell function or behavior.
類似化合物との比較
Similar Compounds
4-methoxy-N-(1-(1-(phenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide
4-methoxy-N-(1-(1-(p-tolyl)-1H-pyrazole-4-carbonyl)piperidin-4-yl)benzamide
Uniqueness
What sets 4-methoxy-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide apart is its specific combination of functional groups, which confer distinct reactivity and potential for diverse applications in research and industry. Its triazole ring, in particular, offers unique stability and versatility compared to other similar compounds.
Does this hit all the marks?
特性
IUPAC Name |
4-methoxy-N-[1-[1-(4-methylphenyl)triazole-4-carbonyl]piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O3/c1-16-3-7-19(8-4-16)28-15-21(25-26-28)23(30)27-13-11-18(12-14-27)24-22(29)17-5-9-20(31-2)10-6-17/h3-10,15,18H,11-14H2,1-2H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJUGWGSCRGJERQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














